![molecular formula C11H11N3O2 B12933339 N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide CAS No. 61548-89-8](/img/structure/B12933339.png)
N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide is a compound that features an imidazole ring and a benzamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. Benzamide, on the other hand, is a simple amide derivative of benzoic acid. The combination of these two structures in N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts to form trisubstituted imidazoles from acetophenones and benzylic amines .
Industrial Production Methods
Industrial production methods for N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide can undergo various types of chemical reactions, including:
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions . Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include imidazolone derivatives from oxidation reactions and amine derivatives from reduction reactions .
Scientific Research Applications
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity . The benzamide moiety can also contribute to the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as histidine, purine, and histamine . These compounds share the imidazole ring structure but differ in their functional groups and overall molecular architecture .
Uniqueness
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide is unique due to the presence of both the imidazole ring and the benzamide moiety, which confer distinct chemical and biological properties . This combination allows for a wide range of applications and interactions that are not possible with simpler imidazole or benzamide derivatives .
Properties
CAS No. |
61548-89-8 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-hydroxy-N-(1H-imidazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C11H11N3O2/c15-11(9-4-2-1-3-5-9)14(16)7-10-6-12-8-13-10/h1-6,8,16H,7H2,(H,12,13) |
InChI Key |
LMYVNUOOOJTILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CN=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


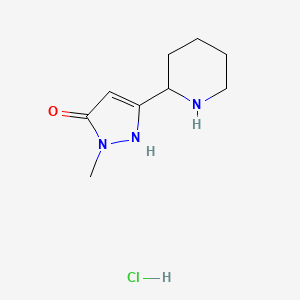

![9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine](/img/structure/B12933278.png)
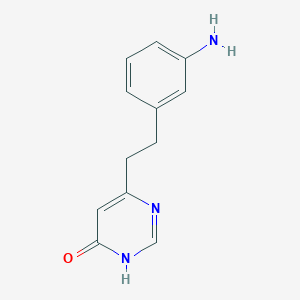
![2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde](/img/structure/B12933292.png)
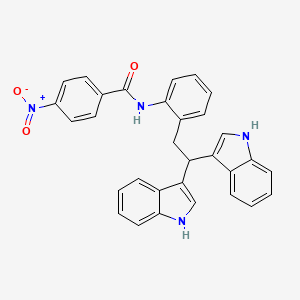
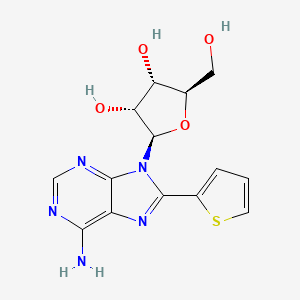
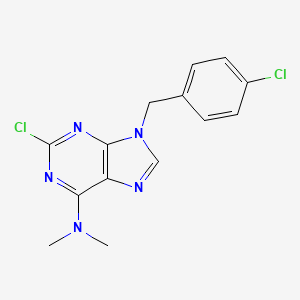
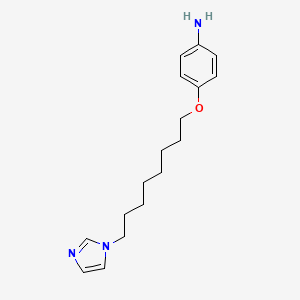
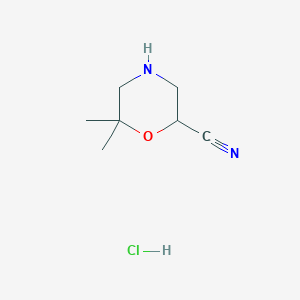
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)


